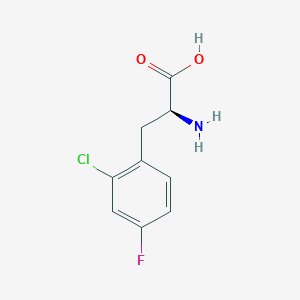

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid

Description

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid is a halogenated derivative of phenylalanine, featuring a chlorine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring. The (S)-configuration at the α-carbon confers stereochemical specificity, which is critical for interactions in biological systems. The molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol (calculated from the R-enantiomer data) .

This compound is structurally analogous to bioactive amino acids used in medicinal chemistry, such as LAT1 transporter inhibitors or intermediates in drug synthesis . Its halogen substituents enhance lipophilicity and may influence binding affinity in biological targets.

Properties

IUPAC Name |

(2S)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUFAMXOPAUSIP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a series of reactions, including condensation with glycine or its derivatives, to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to yield the desired amino acid derivative.

Chirality Induction: The chiral center is introduced using chiral catalysts or auxiliaries to ensure the (S)-configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid serves as a vital building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in organic chemistry.

Biological Studies

Research has demonstrated that this compound can modulate enzyme activity and receptor binding. Its halogen substitutions (chlorine and fluorine) increase its binding affinity to biological targets, making it significant in pharmacological research.

Industrial Applications

The compound is employed in producing fine chemicals and specialty materials. Its unique properties make it suitable for various industrial processes.

The compound exhibits notable biological activities:

Antimicrobial Activity

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

Antifungal Activity

| Fungal Strain | MIC Value (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Neuropharmacological Effects

Preliminary studies suggest potential neuroprotective effects, indicating its relevance in neurodegenerative disease research.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus. The compound displayed an MIC of 0.0048 mg/mL against both strains, indicating strong antibacterial properties.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that the compound inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino acid derivative can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms on the phenyl ring enhances its binding affinity and specificity towards certain biological targets. The compound may also participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Halogenated Phenylalanine Derivatives

The table below compares (S)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid with key halogenated phenylalanine analogs:

Key Findings from Comparative Studies

Steric and Electronic Effects: The 2-chloro-4-fluoro substitution creates a sterically hindered and electron-deficient phenyl ring, which may enhance binding to hydrophobic pockets in proteins compared to mono-halogenated analogs (e.g., 4-fluoro derivative) . The Boc-protected analog (CAS 1629658-28-1) demonstrates how protective groups can stabilize the compound for synthetic applications .

Biological Relevance :

- Halogenated phenylalanines, such as L-4-fluorophenylalanine (CAS 293731-69-8), are studied as LAT1 transporter inhibitors. The addition of chlorine in the target compound could modulate selectivity or potency .

- The nitrophenyl analog (C₉H₁₀N₂O₄) highlights the impact of electron-withdrawing groups on solubility and reactivity .

Physical Properties :

- The brominated analog (CAS 24250-84-8, MW 244.09 g/mol) shares similar storage requirements (2–8°C), suggesting halogenated phenylalanines generally require low-temperature storage .

Biological Activity

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid, also known as a chiral amino acid derivative, presents significant biological activity due to its unique structural features. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and research findings.

Overview of Chemical Structure

The compound is characterized by:

- Molecular Formula: C₉H₉ClFNO₂

- Molecular Weight: 201.63 g/mol

- Chirality: It possesses a chiral center at the second carbon atom, contributing to its specific biological interactions.

The presence of chlorine and fluorine atoms on the phenyl ring enhances its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.

This compound interacts with specific enzymes and receptors, modulating their activity. The halogen substitutions significantly influence its chemical properties and biological interactions. Key mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Receptor Binding: Its structure allows it to bind selectively to certain receptors, potentially altering physiological responses.

Pharmacological Studies

Research has shown that this compound exhibits various pharmacological activities:

-

Antimicrobial Activity:

Bacterial Strain MIC Value (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Escherichia coli 13.40 -

Antifungal Activity:

Fungal Strain MIC Value (µM) Candida albicans 16.69 Fusarium oxysporum 56.74 -

Neuropharmacological Effects:

- Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus. The compound displayed an MIC of 0.0048 mg/mL against both strains, indicating strong antibacterial properties.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that the compound inhibits the activity of certain enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications targeting metabolic disorders.

Q & A

Q. What are the established synthetic pathways for (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid, and how are yields and enantiomeric purity optimized?

Synthesis typically involves:

- Chiral resolution : Use of L- or D-amino acid precursors with halogenated aromatic side chains. For example, enzymatic methods (e.g., PAL biocatalysts) can achieve enantioselective amination of α-keto acid intermediates, as demonstrated in batch-mode biotransformations of structurally similar thiophenyl derivatives .

- Solid-phase peptide synthesis (SPPS) : Incorporation of halogenated phenylalanine analogs via Fmoc-protected intermediates, with yields dependent on coupling efficiency and deprotection steps .

- Post-synthetic halogenation : Electrophilic aromatic substitution on pre-formed amino acid frameworks, though regioselectivity for 2-chloro-4-fluoro substitution must be carefully controlled .

| Method | Typical Yield (%) | Key Challenges | Purity Assessment |

|---|---|---|---|

| Biocatalytic amination | 60-85 | Substrate specificity, racemization | Chiral HPLC |

| SPPS | 70-90 | Side reactions during halogenation | LC-MS, NMR |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Chiral HPLC : Essential for confirming enantiomeric purity (e.g., using Chiralpak® columns with UV detection at 254 nm) .

- NMR spectroscopy : H and F NMR resolve the chloro-fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons; δ ~-110 ppm for fluorine) .

- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 246.0421 for C₉H₈ClFNO₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Temperature control : Lower temperatures (0–4°C) reduce base-catalyzed racemization during SPPS .

- pH modulation : Maintain mildly acidic conditions (pH 6–7) in aqueous reactions to stabilize the α-amino group .

- Enzymatic catalysis : Use immobilized aminotransferases or PAL biocatalysts for stereoretentive amination, achieving >95% enantiomeric excess (ee) .

Q. What strategies address discrepancies in reported biological activities of halogenated phenylpropanoic acid derivatives?

- Purity reassessment : Quantify trace impurities (e.g., dehalogenated byproducts) via UPLC-MS, as even 1% impurities can skew bioactivity data .

- Structural analogs : Compare activities with derivatives like (S)-2-Amino-3-(4-chlorophenyl)propanoic acid (HY-W009794) to isolate substituent effects .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .

Q. How do computational models predict the metabolic stability of this compound?

- DFT calculations : Evaluate electron-withdrawing effects of Cl/F substituents on oxidative metabolism (e.g., CYP450-mediated hydroxylation) .

- MD simulations : Assess binding affinity to targets like amino acid transporters, leveraging crystal structures of homologous proteins (e.g., TyrP from E. coli) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in aqueous vs. organic solvents?

- pH-dependent solubility : The compound exhibits low solubility in water (≤1 mg/mL at pH 7) but improves in DMSO (>50 mg/mL). Conflicting reports may arise from undocumented pH adjustments or salt forms (e.g., hydrochloride vs. free acid) .

- HPLC-UV validation : Use standardized protocols (e.g., USP <621>) to quantify solubility, accounting for aggregation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.